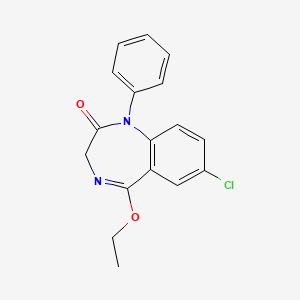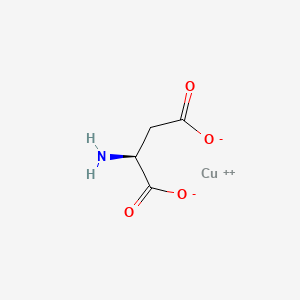
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of ribofuranose, a sugar molecule, and is characterized by the presence of benzoyl groups at the 1, 3, and 5 positions, as well as a methyl group at the 2 position. This compound is often used as a starting material for the synthesis of nucleosides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groups. This can be achieved through the reaction of ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The methyl group is introduced at the 2 position through a methylation reaction, which can be carried out using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as continuous flow reactors, and the implementation of purification techniques like crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove benzoyl groups or to reduce other functional groups present in the molecule.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of nucleosides and other complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to release active nucleosides, which then participate in various biochemical processes. These nucleosides can inhibit DNA synthesis, induce apoptosis, and interfere with cellular signaling pathways, making the compound useful in anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-O-benzoyl-D-ribofuranose: Similar structure but lacks the methyl group at the 2 position.
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose: Contains a fluorine atom instead of a hydroxyl group at the 2 position.
1-(2,3,5-Tri-O-benzoyl-2-C-β-methyl-β-D-ribofuranosyl)-5-nitropyridine-2 (1H)-one: A nucleoside analog with a nitropyridine moiety.
Uniqueness
1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside is unique due to the presence of both benzoyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C27H24O8 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27+/m1/s1 |
InChI Key |
ZPFLNAMPENZJSE-VLHNATBGSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
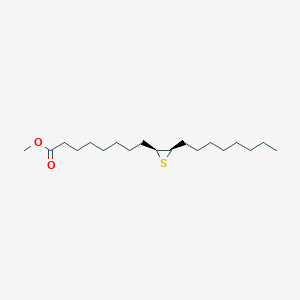
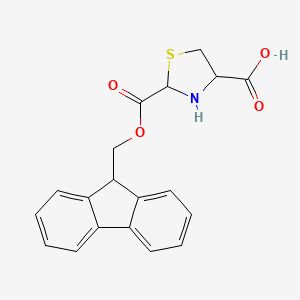
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)

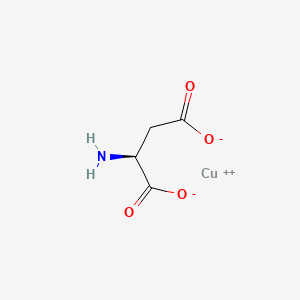
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
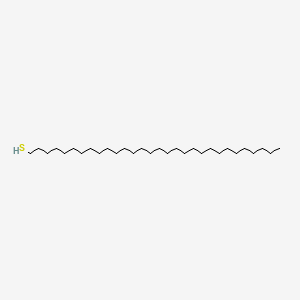
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
